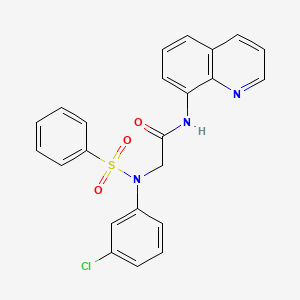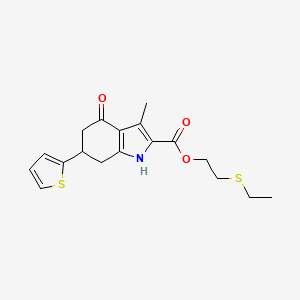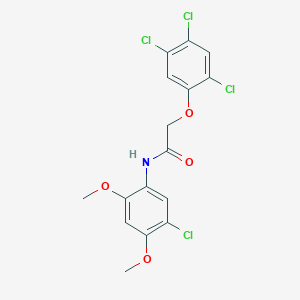
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as CGA 362622, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 is not fully understood, but it is believed to work by inhibiting certain enzymes involved in cellular processes. Specifically, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 can inhibit the growth of cancer cells, specifically breast cancer cells. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal studies, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 has been shown to have low toxicity and is well-tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 is its potential as a selective herbicide, as it has been shown to have low toxicity to non-target organisms. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 has been shown to have low toxicity in animal studies, making it a potential candidate for further investigation as an anticancer agent. However, one limitation of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.
Orientations Futures
There are several future directions for research involving N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622. One area of focus could be the optimization of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 as a selective herbicide, specifically in the development of new formulations that can improve its efficacy and reduce its environmental impact. Another potential direction for research is the investigation of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 as a potential anticancer agent, specifically in the development of new drug formulations that can improve its bioavailability and reduce potential side effects. Finally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622, which could lead to the development of new compounds with improved efficacy and safety profiles.
Applications De Recherche Scientifique
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 has been shown to have herbicidal properties, making it a potential candidate for weed control. In medicine, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 has been investigated for its anticancer properties, specifically its ability to inhibit the growth of cancer cells. In environmental science, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 362622 has been studied for its potential use in the remediation of contaminated soil and water.
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO4/c1-23-13-6-15(24-2)12(4-11(13)20)21-16(22)7-25-14-5-9(18)8(17)3-10(14)19/h3-6H,7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZZDNIXIXUTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4851799.png)
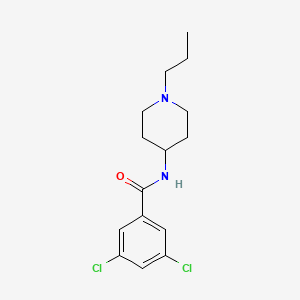
![N-(2,5-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4851818.png)

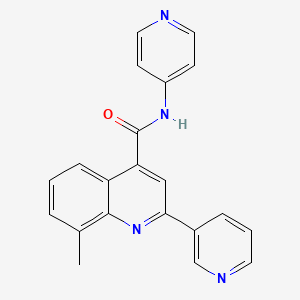
![3-(3-chlorobenzyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4851836.png)
![3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4851837.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4851843.png)
![4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid](/img/structure/B4851848.png)
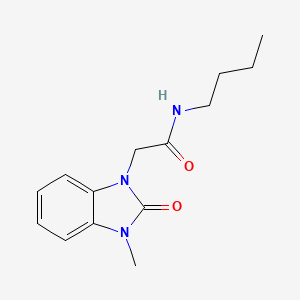
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4851882.png)

